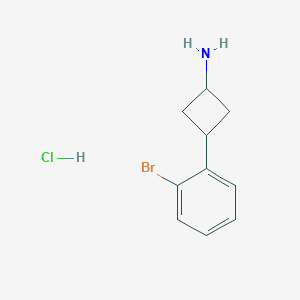

3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C10H13BrClN and a molecular weight of 262.58 g/mol . It is a cyclobutane derivative with a bromophenyl group attached to the cyclobutane ring and an amine group, which is further converted to its hydrochloride salt form for enhanced stability and solubility .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: This can be achieved through a cycloaddition reaction involving suitable precursors.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Grignard reaction or a Suzuki coupling using appropriate bromophenyl precursors.

Formation of the Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of azide or thiol-substituted derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride may exhibit various biological activities, particularly as a potential therapeutic agent for neurological conditions. Its structural similarities to other compounds suggest possible interactions with histamine receptors, specifically histamine-3 receptors, which are implicated in neurotransmission.

Potential Therapeutic Applications

- Central Nervous System Disorders : The compound's ability to modulate neurotransmitter release may make it suitable for treating conditions such as anxiety, depression, and cognitive impairments.

- Anticancer Research : Preliminary studies suggest that derivatives of cyclobutyl amines can exhibit anticancer properties, potentially leading to new treatments for various cancers.

Case Studies and Research Findings

Recent studies have highlighted the relevance of cyclobutyl amines in medicinal chemistry. For instance:

- Histamine Receptor Modulation : Research shows that compounds binding to histamine-3 receptors can influence cognitive processes and may be beneficial in treating disorders such as schizophrenia and Alzheimer's disease.

- Anticancer Activity : Investigations into similar compounds have demonstrated their efficacy against various cancer cell lines, suggesting that this compound could also possess anticancer properties worth exploring further.

Mecanismo De Acción

The mechanism of action of 3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride

- 3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride

- 3-(2-Iodophenyl)cyclobutan-1-amine hydrochloride

Uniqueness

3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Actividad Biológica

3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride is a cyclobutane derivative that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its unique cyclobutane structure and bromophenyl substitution, is being explored for various biological activities, including anticancer properties and effects on central nervous system disorders.

- Molecular Formula : C10H13BrClN

- Molecular Weight : 262.57 g/mol

- Appearance : White solid

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its potential as a therapeutic agent. The compound's structure suggests it may interact with biological targets involved in cell proliferation and signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic activity against various cancer cell lines. For instance, the IC50 values for related compounds against the HepG2 cell line were reported in the low micromolar range, suggesting a promising anticancer profile:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | <0.50 |

| 3g (5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one) | MDA-MB-231 | 0.18 |

| 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one) | Caco-2 | 0.07 |

The compound's ability to inhibit tumor cell proliferation was evaluated using the WST-1 assay, which measures mitochondrial activity as an indicator of cell viability .

The proposed mechanism of action for this compound includes:

- Inhibition of Key Enzymes : Similar compounds have shown inhibitory effects on enzymes like 11β-HSD1, which is involved in steroid metabolism and has implications in cancer and metabolic disorders .

- Induction of Reactive Oxygen Species (ROS) : Some derivatives have been linked to increased ROS production, which can lead to oxidative stress and apoptosis in cancer cells .

Case Studies

A notable study examined the biological activity of several derivatives of cyclobutane compounds, including this compound. The results highlighted its potential as a selective inhibitor against certain cancer types, showing over 50% inhibition at concentrations around 10 µM:

Study Findings:

- Inhibitory Activity : Compounds similar to this compound exhibited varying degrees of inhibition against different cancer cell lines.

- Selectivity : The selectivity towards specific isoforms of enzymes like 11β-HSD was noted, with some compounds demonstrating higher selectivity compared to established inhibitors like carbenoxolone .

Propiedades

IUPAC Name |

3-(2-bromophenyl)cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-10-4-2-1-3-9(10)7-5-8(12)6-7;/h1-4,7-8H,5-6,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWREYHVYOQULQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC=CC=C2Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.